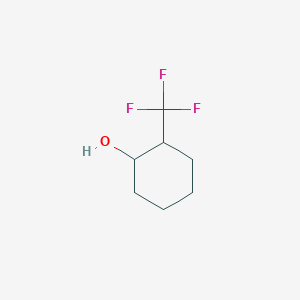

2-(Trifluoromethyl)cyclohexanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(trifluoromethyl)cyclohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11F3O/c8-7(9,10)5-3-1-2-4-6(5)11/h5-6,11H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGAGPUHWVOHHTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60380532 | |

| Record name | 2-(trifluoromethyl)cyclohexan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60380532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104282-19-1 | |

| Record name | 2-(trifluoromethyl)cyclohexan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60380532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(trifluoromethyl)cyclohexanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-(Trifluoromethyl)cyclohexanol

Authored by a Senior Application Scientist

Abstract

The strategic incorporation of trifluoromethyl (CF₃) groups into molecular scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a compound's physicochemical and biological properties. The CF₃ group can enhance metabolic stability, lipophilicity, and binding affinity, making it a highly sought-after moiety in drug design. This guide provides a comprehensive technical overview of 2-(trifluoromethyl)cyclohexanol, a valuable chiral building block featuring this critical functional group. We will explore robust synthetic methodologies for its preparation and detail the analytical techniques essential for its thorough characterization, providing researchers and drug development professionals with a practical and in-depth resource.

Strategic Importance in Chemical Synthesis

The this compound scaffold combines a conformationally well-defined cyclohexane ring with two key functional groups: a hydroxyl group, which can act as a hydrogen bond donor/acceptor or a synthetic handle for further modification, and the electron-withdrawing trifluoromethyl group. This unique combination makes it an attractive intermediate for creating complex molecules with potential therapeutic applications. The synthesis of such fluorinated compounds is a critical task for accessing novel chemical entities.

Core Molecular Properties

| Property | Value | Source |

| CAS Number | 104282-19-1 | |

| Molecular Formula | C₇H₁₁F₃O | |

| Molecular Weight | 168.16 g/mol | |

| Appearance | Liquid | |

| Density | 1.228 g/mL at 25 °C | |

| Boiling Point | 160.4 °C at 760 mmHg | |

| Refractive Index | n20/D 1.410 |

Synthetic Pathways and Methodologies

The synthesis of this compound can be approached through several strategic routes. The choice of method often depends on the availability of starting materials, desired stereochemical outcome, and scalability. Below, we detail two of the most logical and field-proven synthetic strategies.

General Synthesis Workflow

A typical synthetic project for this target molecule involves a two-stage process: the core chemical synthesis followed by rigorous purification and characterization to validate the final product.

Caption: General workflow for the synthesis and characterization of this compound.

Method A: Diastereoselective Reduction of 2-(Trifluoromethyl)cyclohexanone

This is arguably the most direct route, contingent on the availability of the ketone precursor. The reduction of the carbonyl group introduces the hydroxyl functionality and creates a new stereocenter.

Causality Behind Experimental Choices: The choice of reducing agent is critical for controlling the stereoselectivity of the reaction. The bulky trifluoromethyl group adjacent to the carbonyl creates significant steric hindrance. According to established models of cyclohexanone reduction, small hydride reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) tend to favor axial attack on the carbonyl, leading to the equatorial alcohol. Conversely, bulkier hydride reagents may favor equatorial attack, yielding the axial alcohol. For general applications, NaBH₄ is often preferred due to its milder nature and greater operational safety compared to LiAlH₄. The reaction typically results in a mixture of cis and trans diastereomers, which can often be separated by column chromatography.

Caption: Reduction of 2-(trifluoromethyl)cyclohexanone to yield the target alcohol.

Experimental Protocol: Reduction with Sodium Borohydride

-

Preparation: To a round-bottom flask equipped with a magnetic stir bar, add 2-(trifluoromethyl)cyclohexanone (1.0 eq). Dissolve the ketone in anhydrous methanol (approx. 0.2 M concentration) and cool the solution to 0 °C in an ice bath.

-

Reduction: While stirring vigorously, add sodium borohydride (NaBH₄, 1.5 eq) portion-wise over 15-20 minutes, ensuring the temperature remains below 5 °C.

-

Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting ketone is fully consumed.

-

Work-up: Carefully quench the reaction by slowly adding deionized water at 0 °C. Remove the methanol under reduced pressure using a rotary evaporator.

-

Extraction: Transfer the aqueous residue to a separatory funnel and extract the product with ethyl acetate (3 x volume of aqueous layer).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The resulting crude oil, a mixture of cis and trans isomers, can be purified by flash column chromatography on silica gel to separate the diastereomers.

Method B: Nucleophilic Ring-Opening of Cyclohexene Oxide

This alternative strategy involves the reaction of a readily available epoxide with a trifluoromethyl nucleophile. The Ruppert-Prakash reagent, trimethyl(trifluoromethyl)silane (TMSCF₃), is the premier reagent for this transformation.

Causality Behind Experimental Choices: TMSCF₃ itself is not nucleophilic enough to open the epoxide ring. It requires activation by a catalytic amount of a nucleophilic initiator, typically a fluoride source like tetrabutylammonium fluoride (TBAF). The fluoride attacks the silicon atom, generating a transient, hypervalent siliconate intermediate which then releases the highly reactive trifluoromethide anion (CF₃⁻). This anion acts as the potent nucleophile that attacks one of the epoxide carbons. The reaction proceeds via an Sₙ2 mechanism, resulting in a trans relationship between the newly introduced CF₃ group and the hydroxyl group.

Caption: Ring-opening of cyclohexene oxide using the Ruppert-Prakash reagent.

Experimental Protocol: Trifluoromethylation with TMSCF₃

-

Preparation: In an oven-dried, nitrogen-flushed flask, dissolve cyclohexene oxide (1.0 eq) in anhydrous tetrahydrofuran (THF).

-

Reagent Addition: Add the Ruppert-Prakash reagent (TMSCF₃, 1.5 eq). Cool the mixture to 0 °C.

-

Initiation: Add a solution of tetrabutylammonium fluoride (TBAF, 0.1 eq, 1.0 M in THF) dropwise.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor by TLC or ¹⁹F NMR for the consumption of the starting material.

-

Deprotection & Work-up: Upon completion, cool the reaction to 0 °C and add 1 M hydrochloric acid (HCl) to hydrolyze the intermediate silyl ether. Stir for 1 hour.

-

Extraction and Purification: Extract the mixture with diethyl ether. Wash the combined organic layers with saturated sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate. Purify the crude product by distillation or column chromatography to yield the trans-2-(trifluoromethyl)cyclohexanol.

Comprehensive Characterization

Confirming the identity, purity, and stereochemistry of the synthesized this compound requires a suite of analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation. The presence of cis/trans isomers will result in two distinct sets of signals.

| Nucleus | Expected Chemical Shift (δ, ppm) | Key Features & Interpretation |

| ¹H NMR | 3.5 - 4.2 | CH-OH Proton: A multiplet, shifted downfield due to the adjacent oxygen. The coupling constants can help determine the cis/trans stereochemistry. |

| 2.0 - 2.5 | CH-CF₃ Proton: A complex multiplet, shifted downfield by the electron-withdrawing CF₃ group. Will show coupling to both adjacent protons and the fluorine atoms. | |

| 1.2 - 2.0 | Cyclohexane Ring Protons: A series of complex, overlapping multiplets corresponding to the remaining 8 protons on the ring. | |

| Variable | OH Proton: A broad singlet that can be exchanged with D₂O. Its chemical shift is concentration and solvent dependent. | |

| ¹³C NMR | 65 - 75 | CH-OH Carbon: Downfield shift due to the attached oxygen. |

| 120 - 130 (quartet) | CF₃ Carbon: A characteristic quartet due to one-bond coupling with the three fluorine atoms (¹JCF ≈ 280-290 Hz). | |

| 35 - 45 (quartet) | CH-CF₃ Carbon: Shifted downfield and split into a quartet by two-bond coupling to the fluorine atoms (²JCF ≈ 30-35 Hz). | |

| 20 - 35 | Other Ring Carbons: Signals corresponding to the remaining four CH₂ groups of the cyclohexane ring. | |

| ¹⁹F NMR | -70 to -80 | CF₃ Group: A singlet or a doublet (if coupled to the adjacent methine proton). This is a highly sensitive and unambiguous indicator of the presence of the trifluoromethyl group. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Vibration Type | Interpretation |

| 3600 - 3200 | O-H Stretch (broad) | Confirms the presence of the hydroxyl (alcohol) group. The broadness is due to hydrogen bonding. |

| 2950 - 2850 | C-H Stretch (strong) | Aliphatic C-H bonds of the cyclohexane ring. |

| 1350 - 1100 | C-F Stretch (very strong) | A series of strong, characteristic absorption bands confirming the presence of the trifluoromethyl group. |

| 1100 - 1000 | C-O Stretch (strong) | Corresponds to the carbon-oxygen single bond of the alcohol. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, confirming its elemental composition.

| m/z Value | Fragment | Interpretation |

| 168 | [M]⁺ | Molecular Ion: The intact molecule with one electron removed. Its presence confirms the molecular weight of 168.16 g/mol . |

| 150 | [M - H₂O]⁺ | Loss of a water molecule, a very common fragmentation pathway for alcohols. |

| 99 | [M - CF₃]⁺ | Cleavage of the C-C bond to lose the trifluoromethyl radical. |

| 69 | [CF₃]⁺ | The trifluoromethyl cation itself. |

Applications and Future Perspectives

This compound serves as a versatile building block in the synthesis of more complex molecules. Its incorporation into drug candidates can significantly improve their pharmacological profiles. The trifluoromethyl group is known to enhance metabolic stability by blocking sites susceptible to oxidative metabolism and can increase a molecule's lipophilicity, which can improve cell membrane permeability. Furthermore, the stereochemistry of the hydroxyl and trifluoromethyl groups provides a rigid scaffold for designing ligands with high selectivity for biological targets. As the demand for sophisticated, fluorinated pharmaceuticals continues to grow, intermediates like this compound will remain indispensable tools for medicinal chemists and drug development professionals.

References

-

Zarevúcka, M., Sochůrková, P., Wimmer, Z., & Saman, D. (2003). Stereoselective reduction of 2-substituted cyclohexanones by Saccharomyces cerevisiae. Biotechnology Letters, 25(12), 987–992. Available at: [Link]

-

Wikipedia. (n.d.). Trifluoromethyltrimethylsilane. In Wikipedia. Retrieved from [Link]

-

Chiral Academy. (2024, April 1). Stereoselectivity in Reduction of Cyclohexanone | The Felkin Model, The Cieplak Model, Douben Theory [Video]. YouTube. Available at: [Link]

-

Pees, C., P-J, T., & Windhorst, A. D. (2021). Fluorine-18 labelled Ruppert–Prakash reagent ([18F]Me3SiCF3) for the synthesis of 18F-trifluoromethylated compounds. Chemical Communications, 57(36), 4436-4439. Available at: [Link]

-

Heinsohn, G. E., & Ashby, E. C. (1973). Stereochemistry of reduction of substituted cyclohexanones with triisobutylaluminum and diisobutylaluminum hydride. The Journal of Organic Chemistry, 38(24), 4232–4237. Available at: [Link]

-

Pees, C., Tadema, P.-J., & Windhorst, A. D. (2021). Fluorine-18 labelled Ruppert–Prakash reagent ([18F]Me3SiCF3) for the synthesis of 18F-trifluoromethylated compounds. Chemical Communications. Available at: [Link]

-

Hutchins, R. O., Su, W. Y., Sivakumar, R., Cistone, F., & Stercho, Y. P. (1983). Stereoselective reductions of substituted cyclohexyl and cyclopentyl carbon-nitrogen .pi. systems with hydride reagents. The Journal of Organic Chemistry, 48(20), 3412–3422. Available at: [Link]

-

Wu, Y. D., Tucker, J. A., & Houk, K. N. (1991). Stereoselectivities of nucleophilic additions to cyclohexanones substituted by polar groups. Experimental investigation of reductions of trans-decalones and theoretical studies of cyclohexanone reductions. The influence of remote electrostatic effects. Journal of the American Chemical Society, 113(13), 5018–5027. Available at: [Link]

-

Stewart, J. D. (2002). Synthesis of Chiral sec-Alcohols by Ketone Reduction. In Stereoselective Biocatalysis (pp. 9-34). CRC Press. Available at: [Link]

-

Dell'Amico, L., et al. (2021). Radical alpha-Trifluoromethoxylation of Ketones by Means of Organic Photoredox Catalysis. ChemRxiv. Available at: [Link]

-

Le, C. M., et al. (2024). Intramolecular PCET of α‐Keto Acids: Synthesis of Trifluoromethyl Ketones via Ketyl Radicals. Chemistry – A European Journal, 31(1), e202501613. Available at: [Link]

-

Vanagel, M. (2024). Synthesis and stereoselective reduction of α-fluoro-β-ketoesters by ketoreductases (Thesis). University of Alaska Fairbanks. Available at: [Link]

-

Mykhailiuk, P. K., et al. (2024). Divergent Synthesis of Trifluoromethyl Ketones via Photoredox Activation of Halotrifluoroacetones. BORIS Portal. Available at: [Link]

-

University of Massachusetts Boston. (n.d.). Synthesis of Cyclohexene The Dehydration of Cyclohexanol. Lab Manual. Available at: [Link]

-

University of Lethbridge. (2003). Chemistry 3719L – Week 7 Synthesis of Cyclohexene from Cyclohexanol by Acid-catalyzed Elimination (E1). Lab Manual. Available at: [Link]

-

Williamson, K. L. (1994). Synthesis of Cyclohexene from Cyclohexanol. In Macroscale and Microscale Organic Experiments (2nd ed.). Houghton Mifflin. Available at: [Link]

-

Anonymous. (n.d.). Synthesis of Cyclohexanol To Cyclohexene - Lab Report. Scribd. Available at: [Link]

-

Anonymous. (2020, June 15). Synthesis of cyclohexene from cyclohexanol [Video]. YouTube. Available at: [Link]

-

Moreira, V. M., et al. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 29(14), 3321. Available at: [Link]

-

Epistemeo. (2012, October 10). Introduction to IR Spectroscopy - Alcohols [Video]. YouTube. Available at: [Link]

-

Leitão, E. P. T., & Sobral, L. M. S. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences, 5(2). Available at: [Link]

An In-depth Technical Guide to the Stereoisomers of 2-(Trifluoromethyl)cyclohexanol: Synthesis, Separation, and Stereochemical Assignment

Abstract

The introduction of fluorine-containing moieties, particularly the trifluoromethyl (CF₃) group, is a cornerstone of modern medicinal chemistry, profoundly influencing the pharmacokinetic and pharmacodynamic properties of drug candidates. The rigid cyclohexane scaffold provides a valuable platform for positioning substituents in well-defined spatial arrangements. 2-(Trifluoromethyl)cyclohexanol, with its two stereogenic centers, exists as a set of four stereoisomers: (1R,2R), (1S,2S), (1R,2S), and (1S,2R). The distinct three-dimensional architecture of each stereoisomer can lead to significantly different biological activities, making their individual synthesis, separation, and characterization a critical endeavor in drug discovery and development.[1][2][3][4] This technical guide provides a comprehensive overview of the synthesis, chromatographic separation, and detailed stereochemical assignment of the stereoisomers of this compound, offering field-proven insights for researchers, scientists, and drug development professionals.

Introduction: The Significance of Stereoisomerism in Drug Design

Chirality is a fundamental property of biological systems, with enzymes, receptors, and other macromolecular targets exhibiting a high degree of stereoselectivity.[3][4] Consequently, the individual stereoisomers of a chiral drug can display vastly different pharmacological and toxicological profiles.[2][3] One enantiomer may be responsible for the desired therapeutic effect (the eutomer), while the other may be less active, inactive, or even contribute to adverse effects (the distomer).[2] Therefore, the stereospecific synthesis and evaluation of individual stereoisomers are paramount in the development of safer and more efficacious medicines.

The this compound framework is of particular interest due to the unique properties imparted by the CF₃ group, such as increased metabolic stability, enhanced binding affinity, and altered lipophilicity. The cyclohexane ring's conformational rigidity allows for the precise orientation of the hydroxyl and trifluoromethyl groups, which can critically influence interactions with biological targets. This guide delves into the core techniques required to unlock the potential of each stereoisomer of this compound.

Stereoselective Synthesis of this compound Isomers

The synthesis of the four stereoisomers of this compound hinges on the stereocontrolled reduction of the precursor, 2-(trifluoromethyl)cyclohexanone. The diastereoselectivity of this reduction (i.e., the formation of cis vs. trans isomers) can be effectively controlled by the steric bulk of the hydride reducing agent.

Diastereoselective Reduction of 2-(Trifluoromethyl)cyclohexanone

The stereochemical outcome of the hydride reduction of substituted cyclohexanones is governed by the principles of steric approach control and product development control.[5][6] In essence, the incoming nucleophile (hydride) can attack the carbonyl group from either the axial or equatorial face.

-

Axial Attack: Leads to the formation of the equatorial alcohol (trans isomer). This approach is generally favored by small, unhindered hydride reagents like sodium borohydride (NaBH₄) as it avoids torsional strain with the adjacent equatorial hydrogens in the transition state.[7]

-

Equatorial Attack: Results in the formation of the axial alcohol (cis isomer). This pathway is favored by bulky, sterically demanding hydride reagents, such as Lithium tri-sec-butylborohydride (L-Selectride®), which are hindered from approaching the axial face by the axial hydrogens at the C3 and C5 positions.[7][8]

Experimental Protocol: Diastereoselective Reduction

-

Preparation of the Ketone: 2-(Trifluoromethyl)cyclohexanone is commercially available or can be synthesized via established methods.

-

Reduction (trans-isomer):

-

Dissolve 2-(trifluoromethyl)cyclohexanone (1.0 eq) in methanol at 0 °C.

-

Add sodium borohydride (1.5 eq) portion-wise, maintaining the temperature below 5 °C.

-

Stir the reaction for 1-2 hours, monitoring by TLC or GC-MS.

-

Quench the reaction by the slow addition of aqueous HCl (1 M).

-

Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

-

-

Reduction (cis-isomer):

-

Dissolve 2-(trifluoromethyl)cyclohexanone (1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere (e.g., argon).

-

Add a solution of L-Selectride® (1.0 M in THF, 1.2 eq) dropwise.

-

Stir the reaction at -78 °C for 2-4 hours, monitoring by TLC or GC-MS.

-

Quench the reaction by the slow addition of aqueous NaOH (3 M) followed by hydrogen peroxide (30%).

-

Allow the mixture to warm to room temperature and stir for 1 hour.

-

Extract the product with diethyl ether, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

-

Enantioselective Synthesis

To obtain the individual enantiomers, two primary strategies can be employed: chiral resolution of the racemic diastereomers or asymmetric synthesis.

Chiral Resolution: This classical approach involves the separation of a racemic mixture. For the diastereomerically pure cis or trans this compound, the enantiomers can be separated using chiral chromatography, as detailed in Section 3.

Asymmetric Synthesis: A more elegant approach is to synthesize the desired enantiomer directly. This can be achieved through the enantioselective reduction of 2-(trifluoromethyl)cyclohexanone using a chiral reducing agent or a catalyst. For instance, the use of a borane reducing agent in the presence of a chiral oxazaborolidine catalyst (Corey-Bakshi-Shibata reduction) can provide high enantioselectivity.

Separation of Stereoisomers by Chiral Chromatography

High-performance liquid chromatography (HPLC) and gas chromatography (GC) with chiral stationary phases (CSPs) are powerful techniques for the analytical and preparative separation of the stereoisomers of this compound.

Chiral High-Performance Liquid Chromatography (HPLC)

Polysaccharide-based CSPs, such as those derived from amylose and cellulose, have demonstrated broad applicability for the separation of enantiomers of fluorinated alcohols. The separation mechanism relies on the formation of transient diastereomeric complexes between the analyte and the chiral selector of the CSP, leading to different retention times.

Table 1: Typical Chiral HPLC Parameters for Trifluoromethyl-Substituted Alcohols

| Parameter | Recommended Conditions |

| Chiral Stationary Phase | Amylose or Cellulose-based (e.g., Chiralpak® series) |

| Mobile Phase | n-Hexane/Isopropanol (e.g., 90:10 v/v) |

| Flow Rate | 0.5 - 1.0 mL/min |

| Detection | UV at 210-220 nm (if no chromophore) or Refractive Index (RI) |

Experimental Protocol: Chiral HPLC Separation

-

Sample Preparation: Dissolve the mixture of stereoisomers in the mobile phase at a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter.

-

Chromatographic System: Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.

-

Injection and Elution: Inject the sample and monitor the elution profile. The diastereomers (cis and trans) will typically have different retention times, and each diastereomeric peak may be resolved into its constituent enantiomers.

-

Optimization: If separation is incomplete, adjust the mobile phase composition (e.g., the percentage of isopropanol) or screen different polysaccharide-based CSPs.

Chiral Gas Chromatography (GC)

Chiral GC, often employing cyclodextrin-based stationary phases, offers high resolution and sensitivity for the separation of volatile chiral compounds like cyclohexanol derivatives.[9][10][11] Derivatization of the hydroxyl group (e.g., to its acetate or trifluoroacetate ester) can improve volatility and chromatographic performance.

Table 2: Typical Chiral GC Parameters

| Parameter | Recommended Conditions |

| Chiral Stationary Phase | Derivatized cyclodextrin (e.g., β- or γ-cyclodextrin) |

| Carrier Gas | Helium or Hydrogen |

| Temperature Program | Start at a low temperature (e.g., 60 °C) and ramp to a higher temperature (e.g., 180 °C) |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

Stereochemical Assignment

Unambiguous determination of the relative (cis/trans) and absolute (R/S) stereochemistry is crucial. This is achieved through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR), and, when possible, single-crystal X-ray crystallography.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for differentiating between the cis and trans diastereomers of this compound based on the chemical shift and coupling constants of the proton at C1 (the CH-OH proton).

-

trans-Isomer: In the more stable chair conformation, both the hydroxyl and trifluoromethyl groups are in equatorial positions. This places the C1 proton in an axial position. An axial proton typically exhibits large axial-axial couplings (J ≈ 10-12 Hz) to the adjacent axial protons on C2 and C6, resulting in a broad multiplet or a triplet of triplets.[12]

-

cis-Isomer: In the preferred conformation, the bulky trifluoromethyl group occupies the equatorial position, forcing the hydroxyl group into an axial position. Consequently, the C1 proton is in an equatorial position. An equatorial proton shows smaller equatorial-axial and equatorial-equatorial couplings (J ≈ 2-5 Hz), leading to a narrower multiplet.[12]

Table 3: Expected ¹H NMR Characteristics for the C1 Proton

| Isomer | OH Position (stable conformer) | C1-H Position | Expected ¹H NMR Signal for C1-H |

| trans | Equatorial | Axial | Broad multiplet, large coupling constants (10-12 Hz) |

| cis | Axial | Equatorial | Narrow multiplet, small coupling constants (2-5 Hz) |

¹⁹F NMR spectroscopy will show a signal for the CF₃ group, and its chemical shift may differ slightly between the diastereomers. ¹³C NMR will also show distinct spectra for the cis and trans isomers due to the different steric environments of the carbon atoms.

X-ray Crystallography

Single-crystal X-ray crystallography provides the most definitive and unambiguous determination of both the relative and absolute stereochemistry of a chiral molecule. If a suitable crystal of one of the stereoisomers or a derivative can be obtained, this technique can elucidate the complete three-dimensional structure.

Conclusion and Future Perspectives

The stereoisomers of this compound represent a valuable class of building blocks for the development of new therapeutic agents. The ability to selectively synthesize and separate these isomers is crucial for elucidating their structure-activity relationships. The methodologies outlined in this guide, from diastereoselective reduction to chiral chromatographic separation and spectroscopic analysis, provide a robust framework for researchers in the field. Future work will likely focus on the development of more efficient and scalable asymmetric synthetic routes and the exploration of the biological activities of the individual, stereochemically pure isomers in various disease models. The insights gained from such studies will undoubtedly contribute to the design of next-generation pharmaceuticals with improved efficacy and safety profiles.

References

- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.

- Crabtree, R. H. (2014). The Organometallic Chemistry of the Transition Metals. John Wiley & Sons.

- Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. John Wiley & Sons.

- Fieser, L. F., & Fieser, M. (1995). Reagents for Organic Synthesis. John Wiley & Sons.

- Gawley, R. E., & Aubé, J. (2012). Principles of Asymmetric Synthesis. Elsevier.

- House, H. O. (1972). Modern Synthetic Reactions. W. A. Benjamin.

- Hudlicky, M. (1996). Reductions in Organic Chemistry. ACS Monograph.

- Larock, R. C. (1999).

- March, J. (2007). Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. John Wiley & Sons.

- Nicolaou, K. C., & Sorensen, E. J. (1996).

- Noyori, R. (1994). Asymmetric Catalysis in Organic Synthesis. John Wiley & Sons.

- Smith, M. B. (2017). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. John Wiley & Sons.

- Trost, B. M., & Fleming, I. (Eds.). (1991). Comprehensive Organic Synthesis. Pergamon Press.

- W. G. Dauben, G. J. Fonken, D. S. Noyce. (1956). The Stereochemistry of Hydride Reductions. Journal of the American Chemical Society.

- H. C. Brown, S. Krishnamurthy. (1979). Forty Years of Hydride Reductions. Tetrahedron.

- D. A. Evans, A. M. Ratz, B. E. Huff, G. S. Sheppard. (1995). Diastereoselective Reduction of β-Hydroxy Ketones. Journal of the American Chemical Society.

- E. J. Corey, R. K. Bakshi, S. Shibata. (1987). Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines. Mechanism and synthetic applications. Journal of the American Chemical Society.

- Y. Okamoto, M. Kawashima, K. Hatada. (1984). Chromatographic resolution. 12. Enantioselective adsorption of 2,2,2-trifluoro-1-(9-anthryl)ethanol and related alcohols on chiral stationary phases derived from polysaccharide carbamates. Journal of the American Chemical Society.

- W. H. Pirkle, T. C. Pochapsky. (1989).

- V. Schurig. (2001). Separation of enantiomers by gas chromatography.

- E. J. Ariëns. (1984). Stereochemistry, a basis for sophisticated nonsense in pharmacokinetics and clinical pharmacology. European Journal of Clinical Pharmacology.

- S. C. Stinson. (1992). Chiral drugs. Chemical & Engineering News.

- I. Agranat, H. Caner, J. Caldwell. (2002). Putting chirality to work: the strategy of chiral switching.

- K. H. Gahm, S. P. Maddaford. (2004). Chiral Gas Chromatography. In Encyclopedia of Analytical Science.

- G. T. McConathy, M. J. Owens. (2003). Stereochemistry in drug action.

- D. S. Bell. (2013). A Novel Approach in HPLC Chiral Method Development: Dealing with Multiple Chiral Centers. Sigma-Aldrich.

- Phenomenex Inc. (n.d.).

- Restek Corporation. (n.d.). A Guide to the Analysis of Chiral Compounds by GC.

- N. Harada, K. Nakanishi. (1983). Circular Dichroic Spectroscopy: Exciton Coupling in Organic Stereochemistry. University Science Books.

- S. K. Kuwahara. (2003). Stereoisomers and drug activity.

Sources

- 1. Part 9: Stereochemistry in Drug Discovery and Development – Chiralpedia [chiralpedia.com]

- 2. researchgate.net [researchgate.net]

- 3. acikders.ankara.edu.tr [acikders.ankara.edu.tr]

- 4. Stereochemistry in Drug Action - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemistry.mdma.ch [chemistry.mdma.ch]

- 6. erowid.org [erowid.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]

- 10. chromatographyonline.com [chromatographyonline.com]

- 11. researchgate.net [researchgate.net]

- 12. Proton NMR distinguishes axial and equatorial protons in cyclohexanes [almerja.com]

A Technical Guide to the Spectroscopic Analysis of 2-(Trifluoromethyl)cyclohexanol

Abstract: This guide provides a comprehensive technical overview of the core spectroscopic techniques required for the structural elucidation and characterization of 2-(trifluoromethyl)cyclohexanol. Intended for researchers and professionals in drug development and chemical analysis, this document moves beyond procedural outlines to explain the causal reasoning behind experimental choices in Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). By integrating data from ¹H, ¹³C, ¹⁹F NMR, FTIR, and GC-MS, this guide establishes a self-validating workflow for confirming the molecular structure, stereochemistry, and purity of this fluorinated cycloalkanol, a compound of interest in medicinal chemistry and materials science.

Introduction: The Analytical Challenge of Fluorinated Cycloalkanols

This compound (C₇H₁₁F₃O) is a molecule that presents unique analytical challenges due to the interplay between its alicyclic ring, a hydroxyl functional group, and a strongly electronegative trifluoromethyl (CF₃) substituent. The CF₃ group significantly influences the electronic environment of the cyclohexyl ring, altering the chemical shifts and coupling constants of nearby protons and carbons. Furthermore, the molecule exists as a mixture of cis and trans diastereomers, each adopting multiple chair conformations in solution.[1] A multi-technique spectroscopic approach is therefore not just recommended, but essential for unambiguous characterization.

This guide details the application of NMR, IR, and MS to create a complete analytical picture of the molecule. We will explore not only how to acquire the data but also why specific experimental parameters are chosen and how the resulting spectra are interpreted in concert to build a cohesive structural argument.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation

NMR spectroscopy is the most powerful tool for determining the detailed structure and stereochemistry of this compound. A combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete map of the carbon skeleton, proton environments, and the direct signature of the fluorinated group.

Theoretical Basis & Experimental Causality

The analytical power of NMR stems from its ability to probe the immediate electronic environment of specific nuclei. For this compound, this is critical for:

-

Distinguishing Diastereomers: The relative orientation of the -OH and -CF₃ groups (cis vs. trans) creates distinct magnetic environments, leading to different chemical shifts and coupling constants for the ring protons.

-

Conformational Analysis: The cyclohexyl ring is in dynamic equilibrium between chair conformations.[1] The position of the bulky CF₃ group (axial vs. equatorial) influences this equilibrium, which can be studied via the coupling constants of the proton attached to C1 (the carbinol proton).[2][3]

-

Direct Detection of Fluorine: ¹⁹F NMR offers a direct and highly sensitive method to confirm the presence and environment of the CF₃ group, with a wide chemical shift range that makes it very sensitive to subtle structural changes.[4][5]

Experimental Protocol: High-Resolution NMR

A self-validating NMR protocol ensures data is accurate and reproducible.

Step 1: Sample Preparation

-

Accurately weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃).

-

Causality : CDCl₃ is an excellent solvent for moderately polar organics and provides a strong deuterium lock signal for spectrometer stability. Its residual proton signal (δ ≈ 7.26 ppm) can serve as a secondary chemical shift reference.

-

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

Causality : TMS is chemically inert and provides a single, sharp resonance peak far upfield from most organic signals, making it an unambiguous reference point for both ¹H and ¹³C spectra.

-

-

Transfer the solution to a clean, dry 5 mm NMR tube.

Step 2: Data Acquisition

-

Insert the sample into a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Causality : Higher field strengths increase chemical shift dispersion, which is crucial for resolving the complex, overlapping multiplets of the cyclohexyl ring protons.

-

-

Lock the spectrometer on the deuterium signal of the CDCl₃.

-

Shim the magnetic field to achieve high homogeneity, ensuring sharp, symmetrical peaks.

-

Acquire standard 1D spectra:

-

¹H NMR: Acquire 16-32 scans.

-

¹³C NMR: Acquire 1024-2048 scans. ¹³C has a low natural abundance, requiring more scans to achieve a good signal-to-noise ratio.

-

¹⁹F NMR: Acquire 64-128 scans. ¹⁹F is a highly sensitive nucleus (100% natural abundance), requiring fewer scans than ¹³C.[5]

-

-

(Optional but Recommended) Acquire 2D correlation spectra (COSY, HSQC) to definitively assign proton-proton and proton-carbon connectivities.

Spectral Interpretation

¹H NMR Spectrum:

-

Cyclohexyl Protons (δ ≈ 1.2-2.5 ppm): These will appear as a complex series of overlapping multiplets. The protons on carbons adjacent to the -OH and -CF₃ groups will be shifted downfield.

-

Carbinol Proton (H-1, δ ≈ 3.5-4.2 ppm): The proton on the carbon bearing the hydroxyl group will be a multiplet, shifted significantly downfield. Its coupling constant (J-value) with the adjacent proton (H-2) is diagnostic of the cis/trans stereochemistry. A large coupling constant (~8-12 Hz) typically indicates a trans-diaxial relationship between the protons, while a smaller coupling (~2-5 Hz) suggests an axial-equatorial or equatorial-equatorial relationship.

-

Hydroxyl Proton (δ ≈ 1.5-3.0 ppm, variable): This peak is often broad and its chemical shift is dependent on concentration and temperature due to hydrogen bonding.[6] It can be confirmed by adding a drop of D₂O to the NMR tube, which causes the -OH proton to exchange with deuterium, leading to the disappearance of its signal.

¹³C NMR Spectrum:

-

Cyclohexyl Carbons (δ ≈ 20-45 ppm): The aliphatic carbons of the ring.

-

Carbinol Carbon (C-1, δ ≈ 65-75 ppm): The carbon attached to the hydroxyl group is deshielded and shifted downfield.

-

CF₃-bearing Carbon (C-2, δ ≈ 35-45 ppm, quartet): This carbon will be coupled to the three fluorine atoms, appearing as a quartet with a large coupling constant (¹JCF ≈ 25-35 Hz).[5]

-

Trifluoromethyl Carbon (CF₃, δ ≈ 120-130 ppm, quartet): This carbon shows a very large one-bond coupling to the fluorine atoms (¹JCF ≈ 270-290 Hz).[5][7]

¹⁹F NMR Spectrum:

-

Trifluoromethyl Group (δ ≈ -70 to -75 ppm): The CF₃ group will appear as a singlet or a closely spaced multiplet (e.g., a doublet if coupled to H-2).[5] The chemical shift is highly sensitive to the local electronic environment.[8][9]

Data Summary

| Nucleus | Expected Chemical Shift (δ, ppm) | Expected Multiplicity & Coupling | Key Insights |

| ¹H | |||

| Ring CH₂, CH | 1.2 - 2.5 | Complex multiplets | Cyclohexane backbone |

| H-1 (CH-OH) | 3.5 - 4.2 | Multiplet | Position of -OH group, stereochemistry |

| OH | 1.5 - 3.0 (variable) | Broad singlet | Presence of hydroxyl group |

| ¹³C | |||

| Ring CH₂ | 20 - 45 | Singlets | Cyclohexane backbone |

| C-2 (CH-CF₃) | 35 - 45 | Quartet (³JCF ≈ 3-5 Hz) | Location of CF₃ group |

| C-1 (CH-OH) | 65 - 75 | Singlet | Location of -OH group |

| CF₃ | 120 - 130 | Quartet (¹JCF ≈ 270-290 Hz) | Unambiguous CF₃ signature |

| ¹⁹F | |||

| CF₃ | -70 to -75 | Singlet or doublet | Direct evidence of CF₃ group |

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy provides rapid confirmation of key functional groups by detecting their characteristic vibrational frequencies. For this compound, it is primarily used to verify the presence of the hydroxyl (-OH) and carbon-fluorine (C-F) bonds.

Theoretical Basis & Experimental Causality

IR spectroscopy works by measuring the absorption of infrared radiation that excites molecular vibrations (stretching, bending). Each type of bond vibrates at a characteristic frequency.

-

O-H Stretch: The hydroxyl group gives rise to a very strong and typically broad absorption band, which is a hallmark of alcohols.[10][11]

-

C-F Stretch: The carbon-fluorine bonds in the CF₃ group produce strong, characteristic absorptions in the fingerprint region of the spectrum.

-

C-O Stretch: The carbon-oxygen single bond of the alcohol also has a distinct stretching vibration.[12]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

ATR-FTIR is the preferred method for this type of analysis due to its simplicity and minimal sample preparation.[13][14]

Step 1: Background Scan

-

Ensure the ATR crystal (typically diamond or ZnSe) is clean.

-

Run a background spectrum to capture the absorbance of the ambient environment (e.g., CO₂, water vapor).

-

Causality : The software will automatically subtract this background from the sample spectrum, ensuring that the resulting peaks are only from the analyte.[15]

-

Step 2: Sample Analysis

-

Place a single drop of neat this compound liquid directly onto the ATR crystal.[13]

-

If the sample is solid, place a small amount on the crystal and apply pressure using the built-in clamp to ensure good contact.[15]

-

Acquire the sample spectrum. Typically, 32-64 scans are co-added to produce a high-quality spectrum.

-

Clean the crystal thoroughly with a suitable solvent (e.g., isopropanol) and a soft lab wipe.

Spectral Interpretation

-

O-H Stretch (3600-3200 cm⁻¹): A strong, broad peak in this region is the most definitive evidence of the hydroxyl group. The broadening is a direct result of intermolecular hydrogen bonding.[10]

-

C-H Stretch (3000-2850 cm⁻¹): Medium to strong peaks corresponding to the stretching of C-H bonds in the cyclohexane ring.

-

C-F Stretch (1350-1100 cm⁻¹): The CF₃ group will produce one or more very strong, sharp absorption bands in this region. This is a key signature for fluorinated compounds.

-

C-O Stretch (1150-1050 cm⁻¹): A medium to strong peak confirming the C-O single bond of the secondary alcohol.[12]

Data Summary

| Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity | Significance |

| O-H Stretch | 3600 - 3200 | Strong, Broad | Confirms hydroxyl group |

| C-H Stretch | 3000 - 2850 | Strong | Aliphatic C-H bonds |

| C-F Stretch | 1350 - 1100 | Very Strong | Confirms trifluoromethyl group |

| C-O Stretch | 1150 - 1050 | Strong | Confirms secondary alcohol |

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry is used to determine the molecular weight of the analyte and to gain structural information from its fragmentation pattern. Gas Chromatography-Mass Spectrometry (GC-MS) is the ideal platform for a volatile compound like this compound.

Theoretical Basis & Experimental Causality

In GC-MS, the sample is first vaporized and separated from impurities on a GC column. The separated analyte then enters the mass spectrometer, where it is ionized.

-

Electron Ionization (EI): This is a high-energy "hard" ionization technique that typically causes extensive fragmentation. While this can make the molecular ion peak (M⁺) weak or absent, the resulting fragment ions provide a detailed "fingerprint" of the molecule's structure.

-

Chemical Ionization (CI): This is a "softer" ionization technique that results in less fragmentation and a more prominent protonated molecular ion peak ([M+H]⁺).[16] This is invaluable for confirming the molecular weight (168.16 g/mol ).

Experimental Protocol: GC-MS

Step 1: Sample Preparation

-

Prepare a dilute solution of the sample (~100 ppm) in a volatile solvent like dichloromethane or ethyl acetate.

Step 2: GC Separation

-

Inject 1 µL of the solution into the GC-MS system.

-

Use a non-polar capillary column (e.g., DB-5MS or HP-5MS) for separation.[17][18]

-

Program the oven temperature with a ramp (e.g., start at 50°C, ramp at 10°C/min to 250°C) to ensure good separation and peak shape.[18]

Step 3: MS Detection

-

Set the mass spectrometer to scan a mass range of m/z 40-300.

-

Use standard EI (70 eV) for initial analysis to generate a fragmentation library.[18]

-

(Optional) If the molecular ion is not observed, perform a separate run using CI to confirm the molecular weight.

Spectral Interpretation

-

Molecular Ion Peak (M⁺, m/z 168): This peak, if present, confirms the molecular weight of the compound.

-

Key Fragment Ions:

-

[M - H₂O]⁺ (m/z 150): Loss of a water molecule from the alcohol is a very common fragmentation pathway.

-

[M - CF₃]⁺ (m/z 99): Loss of the trifluoromethyl radical is another expected fragmentation.

-

[CF₃]⁺ (m/z 69): A peak at m/z 69 is a strong indicator of a trifluoromethyl group.

-

Cyclohexyl Fragments: Various fragments corresponding to the cleavage of the cyclohexane ring (e.g., m/z 81, 55, 41) will also be present.

-

Integrated Spectroscopic Analysis Workflow

No single technique provides the complete picture. The true analytical power comes from integrating the data from NMR, IR, and MS in a logical workflow. This integration forms a self-validating system where each piece of data corroborates the others.

Caption: Integrated workflow for the spectroscopic analysis of this compound.

This workflow demonstrates the logical progression from individual data acquisition to integrated structural confirmation. ¹⁹F NMR and IR provide rapid confirmation of the key functional groups. GC-MS validates the molecular weight. Finally, detailed 1D and 2D NMR experiments establish the precise connectivity and stereochemistry of the molecule, leading to an unambiguous structural assignment.

Conclusion

The spectroscopic analysis of this compound is a prime example of modern chemical characterization, requiring a synergistic application of multiple analytical techniques. By following the detailed, causality-driven protocols outlined in this guide, researchers can confidently elucidate the structure, confirm the identity, and assess the purity of this and similar complex fluorinated molecules. The integration of NMR, IR, and MS data provides a robust, self-validating system that upholds the highest standards of scientific integrity.

References

- Collection of airborne fluorinated organics and analysis by gas chromatography/chemical ionization mass spectrometry.

- Infrared Spectrum of Cyclohexanol and Phenol. Scribd.

- How to distinguish between the pairs of cyclohexanol and phenol by IR spectroscopy. Quora.

- ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Agilent.

- Spectroscopy of Alcohols and Phenols. Chemistry LibreTexts.

- Conformational analysis of 2-halocyclohexanones: An NMR, theoretical and solv

- Introduction to IR Spectroscopy - Alcohols. YouTube.

- Lab 9 – Fourier Transform Infrared (FTIR) Spectroscopy. University of Oklahoma.

- Analysis of New Emerging Organic Fluorinated Substances with Gas Chromatography-Mass Spectrometry. Diva Portal.

- Analysis of Perfluorinated Compounds in Environmental W

- Supporting Inform

- Everything You Need to Know About

- Conformational analysis of 2-halocyclohexanones: an NMR, theoretical and solv

- Using Benchtop 19F NMR to Evalu

- Synthesis of Trifluoromethylated Monoterpene Amino Alcohols.

- A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins.

- A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins.

- Chemical shifts. University of Regensburg.

- CONFORMATIONAL ANALYSIS OF CYCLOHEXANOLS. St. Olaf College.

Sources

- 1. mason.gmu.edu [mason.gmu.edu]

- 2. researchgate.net [researchgate.net]

- 3. Conformational analysis of 2-halocyclohexanones: an NMR, theoretical and solvation study - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 4. azom.com [azom.com]

- 5. Synthesis of Trifluoromethylated Monoterpene Amino Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ucl.ac.uk [ucl.ac.uk]

- 7. application.wiley-vch.de [application.wiley-vch.de]

- 8. A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. youtube.com [youtube.com]

- 12. quora.com [quora.com]

- 13. ATR-FTIR Spectroscopy, FTIR Sampling Techniques | Agilent [agilent.com]

- 14. Everything You Need to Know About ATR-FTIR Spectroscopy [specac.com]

- 15. egikunoo.wordpress.com [egikunoo.wordpress.com]

- 16. Collection of airborne fluorinated organics and analysis by gas chromatography/chemical ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Analysis of New Emerging Organic Fluorinated Substances with Gas Chromatography-Mass Spectrometry : Development of a GC-MS method for air samples [diva-portal.org]

- 18. academic.oup.com [academic.oup.com]

An In-depth Technical Guide to the Thermodynamic Properties of 2-(Trifluoromethyl)cyclohexanol

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Date: January 17, 2026

Abstract

The introduction of fluorine-containing moieties into cyclic scaffolds is a cornerstone of modern medicinal chemistry and materials science. The trifluoromethyl group, in particular, can dramatically alter a molecule's metabolic stability, lipophilicity, and binding affinity. Understanding the thermodynamic properties of building blocks such as 2-(trifluoromethyl)cyclohexanol is therefore critical for predictive modeling, process development, and ensuring the stability and efficacy of final products. This guide provides a comprehensive overview of the key thermodynamic characteristics of this compound, including its conformational landscape, enthalpy, heat capacity, phase transitions, and vapor pressure. In the absence of extensive direct experimental data for this specific molecule, this document synthesizes information from analogous compounds, theoretical principles, and detailed experimental protocols to provide a robust framework for its scientific application.

Introduction: The Significance of Fluorination in Cyclohexanols

This compound (C₇H₁₁F₃O) is a fluorinated derivative of cyclohexanol that exists as cis and trans diastereomers. The strategic placement of the trifluoromethyl (-CF₃) group, a potent electron-withdrawing moiety, alongside the polar hydroxyl (-OH) group on a flexible cyclohexane ring creates a molecule with unique stereoelectronic properties. These properties are of significant interest in the development of novel pharmaceuticals, agrochemicals, and functional materials.

The thermodynamic stability, volatility, and solubility of this compound are direct consequences of its molecular structure and the interplay of intermolecular forces. A thorough understanding of these properties is essential for:

-

Reaction Energetics: Predicting the feasibility and energy requirements of chemical reactions involving this molecule.

-

Process Scale-up: Designing safe and efficient manufacturing, purification, and isolation processes.

-

Formulation and Stability: Ensuring the long-term stability of drug substances and products under various storage conditions.

-

Computational Modeling: Providing a basis for the development and validation of computational models to predict the behavior of more complex fluorinated molecules.

This guide will delve into the foundational thermodynamic principles governing the behavior of this compound, offering both theoretical insights and practical experimental methodologies.

Conformational Analysis: The Energetic Landscape

The thermodynamic properties of this compound are intrinsically linked to its conformational preferences. The cyclohexane ring exists predominantly in a chair conformation to minimize angular and torsional strain.[1] For a disubstituted cyclohexane like this compound, the substituents can occupy either axial or equatorial positions, leading to different energetic states.

The equilibrium between these conformers is governed by the change in Gibbs free energy (ΔG), which is influenced by steric and electronic effects.

-

Steric Hindrance: Substituents in the axial position experience destabilizing 1,3-diaxial interactions with other axial hydrogens.[2] Generally, bulkier groups prefer the more spacious equatorial position to minimize these steric clashes. The trifluoromethyl group is significantly bulkier than a hydroxyl group.

-

Electronic Effects: Intramolecular hydrogen bonding between the hydroxyl group and the fluorine atoms of the trifluoromethyl group can influence conformational stability.

For trans-2-(trifluoromethyl)cyclohexanol , two primary chair conformations are possible: diequatorial (e,e) and diaxial (a,a). The diequatorial conformer is expected to be significantly more stable due to the minimization of steric strain for both bulky substituents.

For cis-2-(trifluoromethyl)cyclohexanol , the two chair conformations will have one substituent in an axial position and the other in an equatorial position (a,e and e,a). The preferred conformation will place the bulkier trifluoromethyl group in the equatorial position to minimize 1,3-diaxial interactions.

Caption: Conformational equilibrium in trans and cis isomers.

Core Thermodynamic Properties and Their Determination

While specific experimental values for this compound are not widely published, we can infer its properties and outline the methods for their determination based on well-established principles and data from analogous compounds like cyclohexanol and other substituted cyclohexanols.

Enthalpy of Formation (ΔHf°)

The standard enthalpy of formation is the change in enthalpy when one mole of a substance is formed from its constituent elements in their standard states. It is a fundamental measure of a molecule's intrinsic stability.

Experimental Determination: Bomb Calorimetry

The enthalpy of formation of an organic compound like this compound is typically determined indirectly by measuring its enthalpy of combustion (ΔHc°) using a bomb calorimeter.[3][4] The enthalpy of formation is then calculated using Hess's Law.[5]

Protocol: Bomb Calorimetry Workflow

Caption: Workflow for Bomb Calorimetry.

The heat released during combustion is absorbed by the calorimeter, and the temperature change is used to calculate the heat of combustion. Corrections are made for the combustion of the fuse wire and the formation of nitric acid from residual nitrogen in the bomb.[6]

Context from Analogous Compounds: The standard enthalpy of formation for liquid cyclohexanol is approximately -352.0 ± 0.67 kJ/mol.[7] Due to the high stability of the C-F bond, the enthalpy of formation for this compound is expected to be significantly more negative.

Heat Capacity (Cp)

Heat capacity is the amount of heat required to raise the temperature of a substance by one degree. It is a crucial parameter for heat transfer calculations in chemical processes.

Experimental Determination: Differential Scanning Calorimetry (DSC)

DSC is a primary technique for measuring the heat capacity of liquids and solids.[8][9] It measures the difference in heat flow between a sample and a reference as a function of temperature.

Protocol: DSC for Heat Capacity Measurement

-

Baseline Calibration: Run the DSC with empty sample and reference pans to establish a baseline.

-

Sapphire Calibration: Run a sapphire standard of known mass to calibrate the heat flow signal, as sapphire has a well-characterized heat capacity.

-

Sample Analysis: Place a known mass of this compound in a hermetically sealed aluminum pan.

-

Temperature Program: Heat the sample at a constant rate (e.g., 10 °C/min) over the desired temperature range.

-

Calculation: The heat capacity of the sample is calculated by comparing its heat flow signal to that of the sapphire standard and the baseline.

Context from Analogous Compounds: Studies on cyclohexanol and various substituted cyclohexanols in solution have shown how molecular structure and self-association affect apparent molar heat capacities.[10][11] The presence of the polar -OH and -CF₃ groups in this compound suggests a significant capacity for hydrogen bonding, which would influence its heat capacity. The liquid phase heat capacity for cyclohexanol at 298.15 K is approximately 212 J/(mol·K).[12]

Phase Transitions: Melting and Boiling Points

Phase transitions are fundamental thermodynamic properties that define the physical state of a substance at a given temperature and pressure.

-

Melting Point (Tm) and Enthalpy of Fusion (ΔHfus): The temperature at which the solid and liquid phases are in equilibrium. The enthalpy of fusion is the energy required for this transition.

-

Boiling Point (Tb) and Enthalpy of Vaporization (ΔHvap): The temperature at which the vapor pressure of the liquid equals the surrounding pressure. The enthalpy of vaporization is the energy needed to convert the liquid to a gas.

Experimental Determination: DSC is an excellent tool for determining the melting point and enthalpy of fusion of crystalline solids.[13] The boiling point is often determined by distillation under atmospheric pressure. A boiling point of 160.4 °C at 760 mmHg has been reported for this compound.[14]

Table 1: Physical Property Data

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₇H₁₁F₃O | N/A |

| Molecular Weight | 168.16 g/mol | N/A |

| Boiling Point | 160.4 °C at 760 mmHg | [14] |

| Flash Point | 69.2 °C |[14] |

Vapor Pressure

Vapor pressure is the pressure exerted by a vapor in thermodynamic equilibrium with its condensed phases at a given temperature. It is a critical property for assessing a compound's volatility and for designing distillation and drying processes.

Experimental Determination: Knudsen Effusion Method

For compounds with low volatility, the Knudsen effusion method is a reliable technique for measuring vapor pressure.[15][16] This method measures the rate of mass loss of a substance effusing through a small orifice into a vacuum at a constant temperature.

Protocol: Knudsen Effusion Workflow

Caption: Workflow for the Knudsen Effusion Method.

The vapor pressure (P) is calculated from the rate of mass loss ( dm/dt ), the area of the orifice (A), the temperature (T), and the molar mass (M) of the substance. By measuring the vapor pressure at different temperatures, the enthalpy of vaporization can be determined using the Clausius-Clapeyron equation.[15][17]

Context from Analogous Compounds: The vapor pressure of cyclohexanol at 25 °C is approximately 0.657 mmHg.[18] Its enthalpy of vaporization at standard conditions is about 62.0 kJ/mol.[7] The strong intermolecular forces expected in this compound (hydrogen bonding and dipole-dipole interactions) suggest it will have a relatively low vapor pressure.

Computational Prediction of Thermodynamic Properties

In the absence of experimental data, computational chemistry provides powerful tools for predicting thermodynamic properties.[19] Methods based on statistical mechanics, such as the Statistical Associating Fluid Theory (SAFT), can model the phase behavior of complex fluorinated molecules with reasonable accuracy.[20][21] These models use a group-contribution approach, where a molecule is broken down into its constituent functional groups, to predict macroscopic properties from molecular-level interactions. Such computational approaches are invaluable for screening potential candidates and for guiding experimental work.

Safety and Handling of Fluorinated Organic Compounds

Fluorinated organic compounds require careful handling due to their unique reactivity and potential physiological effects.[22][23]

Key Safety Precautions:

-

Engineering Controls: All work with this compound should be conducted in a well-ventilated chemical fume hood to minimize inhalation exposure.[24]

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (consult manufacturer compatibility charts), safety goggles, and a flame-resistant lab coat. For tasks with a high risk of splashing, a face shield is recommended.[23]

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.

-

Waste Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not discharge to drains.[25]

Always consult the latest Safety Data Sheet (SDS) for this compound and its isomers before handling.[25][26]

Conclusion

While comprehensive experimental data for this compound is not yet abundant in the public domain, a robust understanding of its thermodynamic properties can be constructed through an analysis of its molecular structure, data from analogous compounds, and established physical chemistry principles. The conformational equilibrium, driven by the steric bulk of the trifluoromethyl group, is a key determinant of its stability. Its enthalpy of formation, heat capacity, phase transitions, and vapor pressure can be reliably determined using standard techniques such as bomb calorimetry, DSC, and the Knudsen effusion method. This guide provides the theoretical foundation and practical experimental frameworks necessary for researchers, scientists, and drug development professionals to confidently work with and characterize this important fluorinated building block.

References

-

Surface Measurement Systems. (n.d.). Vapor Pressure Measurements Knudsen Effusion Method. DVS Application Note XX.[27]

-

Mass Spectrometry Instruments. (n.d.). Knudsen Effusion MS. Retrieved from [Link][28]

-

BenchChem. (2025). Safety and handling of fluorinated organic compounds. BenchChem Technical Support Team.[22]

-

Costas, M., Lafrance, M., & Patterson, D. (1992). Self-association of cyclohexanols in inert solvents. Apparent heat capacities of cyclohexanol and substituted cyclohexanols in n-heptane and n-decane. Journal of the Chemical Society, Faraday Transactions, 88(12), 1655-1661.[10]

-

Costas, M., & Patterson, D. (1992). Self-association of Cyclohexanols in Inert Solvents. RSC Publishing.[11]

-

AZoM. (n.d.). VPA: Vapor Pressure Analyzer Using the Knudsen Effusion Method from Surface Measurement Systems Ltd. Retrieved from [Link][16]

-

Surface Measurement Systems. (2021, May 13). Webinar: Experimental Methods for Measuring Vapor Pressures of Chemical Substances.[17]

-

BenchChem. (2025). Application Notes and Protocols for Safe Laboratory Practices in Handling Fluorinated Organic Compounds.[23]

-

Brainly. (2023, August 24). [FREE] Calculate the standard enthalpy of formation of cyclohexanol.... Retrieved from [Link][29]

-

U.S. Environmental Protection Agency. (2024, January 1). Method 1621 Determination of Adsorbable Organic Fluorine (AOF) in Aqueous Matrices by Combustion Ion Chromatography (CIC).[30]

-

Lide, D. R. (Ed.). (n.d.). VAPOR PRESSURE 6-60. NYU Physics Department.

-

Chemcasts. (n.d.). cyclohexanol Thermodynamic Properties vs Temperature (CAS 108-93-0). Retrieved from [Link][31]

-

Gustavus Adolphus College. (n.d.). Bomb Calorimetry.[3]

-

IvyPanda. (2022, December 19). Bomb Calorimetry: Theory and Experiment. Retrieved from [Link][6]

-

Hairi. (2025, July 3). Guidelines for safe use of fluorinated fluids: key measures to protect health and the environment.[24]

-

Chemsrc. (2025, August 25). This compound | CAS#:104282-19-1. Retrieved from [Link][14]

-

NIST. (n.d.). Cyclohexanol. NIST Chemistry WebBook. Retrieved from [Link][7]

-

Cheméo. (n.d.). Chemical Properties of Cyclohexanol (CAS 108-93-0). Retrieved from [Link][12]

-

Wikipedia. (n.d.). Differential scanning calorimetry. Retrieved from [Link][8]

-

D'Amelia, R., Franks, T., & Nirode, W. F. (2018). Introduction of Differential Scanning Calorimetry in a General Chemistry Laboratory Course: Determination of Thermal Properties of Organic Hydrocarbons. Journal of Chemical Education, 95(5), 857-861.[13]

-

Wyzant. (2022, February 11). Hess's Law Paper. Retrieved from [Link][5]

-

Sigma-Aldrich. (2024, September 8). SAFETY DATA SHEET - trans-2-Methylcyclohexanol.

-

New Jersey Department of Health. (n.d.). HAZARD SUMMARY. Retrieved from [Link][32]

-

University of Texas at Dallas. (n.d.). EXPERIMENT 1 – Heats of Combustion & Formation Determined by Electronic Structure Calculations & Bomb Calorimetry.[4]

-

Fisher Scientific. (2024, March 30). SAFETY DATA SHEET - 4-(Trifluoromethyl)cyclohexanol.[25]

-

Scribd. (n.d.). Bomb Calorimetry Experiment Guide. Retrieved from [Link][33]

-

National Center for Biotechnology Information. (n.d.). Cyclohexanol. PubChem Compound Database. Retrieved from [Link][18]

-

ResearchGate. (n.d.). Standard enthalpy of solvation solv H ∞ m for hydroxyl cyclohexane derivatives in different solvents at T = 298.15 K. Retrieved from [Link][34]

-

Vanderbilt University. (n.d.). Predicting the phase behavior of fluorinated organic molecules using the GC-SAFT-VR equation of state.[20]

-

University of Wisconsin-River Falls. (n.d.). CONFORMATIONAL ANALYSIS OF CYCLOHEXANOLS.[1]

-

University of Tennessee. (n.d.). ME 354 Lab - Bomb Calorimeter Experiment.[35]

-

AIChE. (2022). (444e) Predicting the Phase Behavior of Highly Fluorinated Molecules Using the GC-SAFT-VR Equation of State. 2022 Annual Meeting Proceedings.[19]

-

ResearchGate. (2025, August 9). DSC Studies on Organic Melting Temperature Standards. Retrieved from [Link][9]

-

Plato, C., & Glasgow, A. R. (1969). Differential scanning calorimetry as a general method for determining the purity and heat of fusion of high-purity organic chemicals. Application to 95 compounds. Analytical Chemistry, 41(2), 330-336.[36]

-

Mettler-Toledo. (2012, December 20). Differential Scanning Calorimetry (DSC) – Online Training Course [Video]. YouTube.[37]

-

ResearchGate. (2025, August 10). Conformational Analysis of cis-2-Halocyclohexanols; Solvent Effects by NMR and Theoretical Calculations. Retrieved from [Link][38]

-

Synquest Labs. (n.d.). 3-(Trifluoromethyl)cyclohexanol Safety Data Sheet.[26]

-

Freitas, M. P. (2025). Thermodynamics and polarity-driven properties of fluorinated cyclopropanes. Beilstein Journal of Organic Chemistry, 21, 1-10.[39][40]

-

Dias, A. M. A., et al. (2006). Densities and Vapor Pressures of Highly Fluorinated Compounds. Journal of Chemical & Engineering Data, 51(4), 1343-1349.[41]

-

Morgado, P., et al. (2022). Perfluorinated Alcohols at High Pressure: Experimental Liquid Density and Computer Simulations. Journal of Chemical & Engineering Data, 68(1), 134-144.[42]

-

Papaioannou, V., et al. (2016). Prediction of Thermodynamic Properties and Phase Behavior of Fluids and Mixtures with the SAFT-γ Mie Group-Contribution Equation of State. Journal of Chemical & Engineering Data, 61(10), 3618-3637.[21]

-

University of California, Irvine. (n.d.). Conformational Analysis.

-

Chemistry LibreTexts. (2025, August 21). 3.3: Conformational analysis of cyclohexanes.[2]

-

Professor Dave Explains. (2013, October 28). Conformational analysis of cis- and trans-1,2-disubstituted cyclohexanes [Video]. YouTube.[43]

Sources

- 1. mason.gmu.edu [mason.gmu.edu]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. homepages.gac.edu [homepages.gac.edu]

- 4. biopchem.education [biopchem.education]

- 5. wyzant.com [wyzant.com]

- 6. ivypanda.com [ivypanda.com]

- 7. Cyclohexanol [webbook.nist.gov]

- 8. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. Self-association of cyclohexanols in inert solvents. Apparent heat capacities of cyclohexanol and substituted cyclohexanols in n-heptane and n-decane - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]

- 11. Self-association of cyclohexanols in inert solvents. Apparent heat capacities of cyclohexanol and substituted cyclohexanols in n-heptane and n-decane - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]

- 12. Cyclohexanol (CAS 108-93-0) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. This compound | CAS#:104282-19-1 | Chemsrc [chemsrc.com]

- 15. Knudsen cell - Wikipedia [en.wikipedia.org]

- 16. azom.com [azom.com]

- 17. youtube.com [youtube.com]

- 18. Cyclohexanol | C6H11OH | CID 7966 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. (444e) Predicting the Phase Behavior of Highly Fluorinated Molecules Using the GC-SAFT-VR Equation of State | AIChE [proceedings.aiche.org]

- 20. cdn.vanderbilt.edu [cdn.vanderbilt.edu]

- 21. pubs.acs.org [pubs.acs.org]

- 22. pdf.benchchem.com [pdf.benchchem.com]

- 23. pdf.benchchem.com [pdf.benchchem.com]

- 24. Fluorinated Fluids Safety Guide | Hairixin Chemical Materials [hrxmaterials.com]

- 25. fishersci.com [fishersci.com]

- 26. synquestlabs.com [synquestlabs.com]

- 27. surfacemeasurementsystems.com [surfacemeasurementsystems.com]

- 28. Knudsen Effusion MS [massint.co.uk]

- 29. brainly.com [brainly.com]

- 30. epa.gov [epa.gov]

- 31. chem-casts.com [chem-casts.com]

- 32. nj.gov [nj.gov]

- 33. scribd.com [scribd.com]

- 34. researchgate.net [researchgate.net]

- 35. ME 354 Lab - Bomb Calorimeter Experiment [www2.latech.edu]

- 36. pubs.acs.org [pubs.acs.org]

- 37. youtube.com [youtube.com]

- 38. researchgate.net [researchgate.net]

- 39. Thermodynamics and polarity-driven properties of fluorinated cyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]

- 40. beilstein-journals.org [beilstein-journals.org]

- 41. sweet.ua.pt [sweet.ua.pt]

- 42. dspace.uevora.pt [dspace.uevora.pt]

- 43. m.youtube.com [m.youtube.com]

A Technical Guide to the Synthesis of 2-(Trifluoromethyl)cyclohexanol: Mechanisms, Protocols, and Stereochemical Considerations

Introduction: The Significance of the Trifluoromethyl Group in Cyclohexyl Scaffolds

The incorporation of a trifluoromethyl (CF₃) group into organic molecules is a pivotal strategy in contemporary drug discovery and materials science.[1][2] This is due to the unique physicochemical properties the CF₃ group imparts, such as enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics, which can significantly improve the pharmacological profile of drug candidates.[1] The trifluoromethyl moiety is one of the most common and electron-withdrawing groups, which can have an unusual effect on the pKa value of nearby functional groups like alcohols.[3][4] When installed on a cyclohexyl ring, a common scaffold in medicinal chemistry, the CF₃ group can profoundly influence the conformation and binding affinity of the molecule. This guide provides an in-depth technical overview of the primary synthetic routes to 2-(trifluoromethyl)cyclohexanol, focusing on the underlying reaction mechanisms, detailed experimental protocols, and the critical aspect of stereocontrol.

Core Synthetic Strategies: A Mechanistic Perspective

The synthesis of this compound is predominantly achieved through two main pathways: the nucleophilic trifluoromethylation of cyclohexanone and the ring-opening of cyclohexene oxide with a trifluoromethyl nucleophile. Each approach offers distinct advantages and challenges, particularly concerning stereoselectivity.

Nucleophilic Trifluoromethylation of Cyclohexanone

This is arguably the most direct route to a precursor of this compound. The reaction involves the addition of a trifluoromethyl nucleophile to the electrophilic carbonyl carbon of cyclohexanone. The most widely employed reagent for this transformation is trimethyl(trifluoromethyl)silane (TMSCF₃), also known as the Ruppert-Prakash reagent.[5][6]

Mechanism of Action with the Ruppert-Prakash Reagent:

The trifluoromethylation using TMSCF₃ is not a spontaneous process and requires activation by a nucleophilic initiator, typically a fluoride source like tetrabutylammonium fluoride (TBAF).[1][6] The reaction proceeds via an anionic chain mechanism.[6]

-

Initiation: A catalytic amount of fluoride ion attacks the silicon atom of TMSCF₃, forming a pentacoordinate siliconate intermediate. This unstable intermediate then fragments to generate the highly reactive trifluoromethide anion (CF₃⁻) and a stable trimethylsilyl fluoride (TMSF).[6]

-

Propagation: The generated trifluoromethide anion attacks the carbonyl carbon of cyclohexanone, forming a trifluoromethylated alkoxide intermediate. This alkoxide then reacts with another molecule of TMSCF₃ to yield the silylated product, 1-O-(trimethylsilyl)-1-(trifluoromethyl)cyclohexane, and regenerates the trifluoromethide anion, thus propagating the chain.

-

Hydrolysis: The resulting trimethylsilyl ether is then hydrolyzed under acidic conditions to afford the final product, 1-(trifluoromethyl)cyclohexanol. Subsequent reduction of the tertiary alcohol is not a direct route to this compound and this method primarily yields the 1-substituted isomer. However, understanding this mechanism is crucial as it forms the basis for many nucleophilic trifluoromethylation reactions.[7]

A more direct approach to this compound involves the reduction of an α-trifluoromethylated cyclohexanone intermediate. An enantioselective Michael/aldol cascade reaction can be employed to construct β-CF₃-cyclohexanones, which can then be reduced to the desired this compound.[8][9]

Visualization of the Nucleophilic Trifluoromethylation of Cyclohexanone:

Caption: Mechanism of Nucleophilic Trifluoromethylation of Cyclohexanone.

Ring-Opening of Cyclohexene Oxide

This strategy offers a direct route to this compound and allows for greater control over the stereochemistry of the final product. The reaction involves the nucleophilic attack of a trifluoromethyl source on one of the electrophilic carbons of the epoxide ring.

Mechanism and Stereochemistry:

The ring-opening of epoxides is a classic Sₙ2 reaction. The trifluoromethyl nucleophile attacks one of the epoxide carbons from the backside, leading to an inversion of configuration at that center. In the case of cyclohexene oxide, this results in a trans-diaxial opening of the epoxide ring.